LogP Comparison of Ethyl 1-Piperidineglyoxylate vs. Ethyl Pyruvate: A Quantitative Measure of Hydrophobicity
Ethyl 1-piperidineglyoxylate demonstrates a significantly higher lipophilicity compared to its simpler analog, ethyl pyruvate, as evidenced by its predicted LogP values. This difference has direct implications for solubility, membrane permeability, and chromatographic behavior in synthetic workflows [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.60 (ACD/Labs) |
| Comparator Or Baseline | Ethyl pyruvate, LogP = 0.03 (estimated) |
| Quantified Difference | ~0.57 log units (approx. 3.7x more lipophilic) |
| Conditions | Predicted using ACD/Labs Percepta Platform (in silico) |
Why This Matters
The increased lipophilicity directly influences partitioning in extraction processes and retention time in reversed-phase HPLC, making Ethyl 1-piperidineglyoxylate a distinct entity for applications where moderate hydrophobicity is required.
- [1] PubChem. Ethyl pyruvate. Accessed April 2026. View Source
